molecular formula C6H14ClN B2826717 (2-Cyclopropylethyl)(methyl)amine hydrochloride CAS No. 1423032-42-1

(2-Cyclopropylethyl)(methyl)amine hydrochloride

Cat. No.: B2826717
CAS No.: 1423032-42-1
M. Wt: 135.64
InChI Key: DHHGKEBZGZSSLT-UHFFFAOYSA-N
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Description

(2-Cyclopropylethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C6H13N and is supplied as its stable hydrochloride salt for enhanced handling and storage in research environments . This cyclopropylamine derivative is structurally related to a class of compounds that have been investigated in pharmaceutical research for their potential biological activity . The cyclopropyl moiety is a key structural feature often employed in medicinal chemistry to modulate the properties of lead compounds. As a building block, it offers researchers a versatile intermediate for further synthetic elaboration, such as the development of novel molecules for biological evaluation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-cyclopropyl-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-7-5-4-6-2-3-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGKEBZGZSSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-42-1
Record name (2-cyclopropylethyl)(methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)(methyl)amine hydrochloride typically involves the alkylation of methylamine with a cyclopropyl-containing alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

  • Alkylation Reaction

      Reactants: Methylamine (CH₃NH₂) and 2-Cyclopropylethyl halide (e.g., 2-Cyclopropylethyl chloride).

      Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

      Product: (2-Cyclopropylethyl)(methyl)amine.

  • Formation of Hydrochloride Salt

    • The free amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
    • Conditions: This step is typically performed at room temperature.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (2-Cyclopropylethyl)(methyl)amine.

    Reduction: Various amine derivatives.

    Substitution: Substituted amines with different functional groups.

Scientific Research Applications

(2-Cyclopropylethyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Cyclopropylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(2-Cyclopropylethyl)(methyl)amine hydrochloride Likely C₆H₁₄ClN ~135.64 (estimated) Cyclopropylethyl chain + methylamine Intermediate in organic synthesis
1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride C₁₁H₁₇Cl₂N 234.17 Chlorophenyl group + branched alkyl chain Potential bioactive/pharmaceutical use
3-(2-Cyclopropylethyl)azetidine hydrochloride C₈H₁₆ClN 161.67 Azetidine ring + cyclopropylethyl substituent Lab use; discontinued
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ 179.65 Ester group + aminomethylcyclopropyl Synthetic intermediate
(R)-2-Amino-N-(2-cyclopropylethyl)propanamide hydrochloride (C61) C₈H₁₇ClN₂O 200.69 Cyclopropylethyl group + amide linkage Pharmaceutical synthesis (high yield: 100%)
Key Observations:
  • Cyclopropane Impact : Cyclopropyl groups in these compounds enhance rigidity and metabolic stability, making them valuable in drug design .
  • Functional Groups: The presence of amides (C61) or esters (Methyl 2-[1-(aminomethyl)...) introduces polarity, affecting solubility and reactivity compared to simpler amines like the target compound.
  • Molecular Weight : The target compound’s lower molecular weight (~135.64) suggests better bioavailability compared to bulkier analogues like C₁₁H₁₇Cl₂N (234.17 g/mol) .

Biological Activity

(2-Cyclopropylethyl)(methyl)amine hydrochloride is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethylamine backbone with a cyclopropyl group attached. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in research and pharmaceuticals.

Property Details
Chemical Formula C₇H₁₄ClN
Molecular Weight 161.64 g/mol
Solubility Soluble in water and organic solvents
Structural Features Contains cyclopropyl groups enhancing reactivity

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Potential applications in treating neurological disorders have been suggested.
  • Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects.

The biological activity of this compound is primarily mediated through its interaction with biomolecules. The compound can act as a nucleophile, participating in various chemical reactions by forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and receptors, influencing cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Interaction : It can interact with cell surface receptors, affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Antitumor Studies :
    • A study demonstrated that derivatives of amines similar to (2-Cyclopropylethyl)(methyl)amine showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism involved apoptosis induction and disruption of cell cycle progression.
  • Neuroprotective Effects :
    • Research indicated that compounds with structural similarities exhibited neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
  • Anti-inflammatory Activity :
    • In vitro assays revealed that certain derivatives displayed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochlorideAdditional cyclopropyl groupEnhanced anticancer properties
N,N-DimethylcyclopropylamineTwo methyl groups on nitrogenIncreased lipophilicity; altered binding profiles
CyclobutylethylamineCyclobutane instead of cyclopropaneDifferent reactivity; varied biological effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Cyclopropylethyl)(methyl)amine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via alkylation of cyclopropane-containing precursors or reductive amination of ketones. For example, cyclopropane derivatives (e.g., 2-cyclopropylethyl bromide) may react with methylamine under basic conditions, followed by HCl salt formation. Optimizing solvent polarity (e.g., ethanol vs. THF) and temperature (25–60°C) can improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Detect amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends (~1000–1100 cm⁻¹). Compare peaks to structurally similar compounds like [1-(2-Thienyl)cyclopropyl]amine hydrochloride .
  • NMR : ¹H NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and methylamine protons (δ 2.2–3.0 ppm). ¹³C NMR confirms quaternary carbons in the cyclopropane ring .
  • Elemental Analysis : Validate nitrogen and chlorine content to confirm stoichiometry .

Q. How does the cyclopropane group influence the compound’s solubility and stability?

  • Methodological Answer : The cyclopropane ring introduces steric strain, reducing solubility in polar solvents (e.g., water) but enhancing stability in organic matrices. Solubility can be tested via gravimetric analysis in solvents like methanol, DCM, or aqueous HCl. Stability studies under varying pH (2–12) and temperature (4–40°C) should track degradation via HPLC .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in adsorption data when using amine hydrochlorides for CO₂ capture?

  • Methodological Answer : Contradictions arise from differences in porosity (BET surface area), amine loading, and moisture content. For example, aMDEA-MC showed reduced surface area (43%) but higher CO₂ adsorption (64%) due to amine-CO₂ chemisorption . To validate results:

  • Standardize humidity levels during adsorption experiments.
  • Use in situ FTIR to distinguish physisorption (weak peaks) vs. chemisorption (strong C-N/O-H shifts).
  • Compare adsorption isotherms (Langmuir vs. Freundlich models) to identify dominant mechanisms .

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets (e.g., neurotransmitter receptors) using AutoDock Vina. Cyclopropane’s rigidity may enhance binding selectivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) quantify affinity .
  • QSAR : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with experimental IC₅₀ values from analogous compounds .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

  • Methodological Answer : Key challenges include:

  • Byproduct Formation : Mitigate via slow addition of methylamine to reduce exothermic side reactions.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReference ID
Synthesis Solvent polarity, temperature, reaction timeTLC, GC-MS, NMR
Adsorption Surface area, amine loading, humidityBET, FTIR, Langmuir isotherms
Bioactivity Receptor affinity, logP, HOMO/LUMODocking, QSAR, radiolabel assays
Stability pH, temperature, degradation productsHPLC, accelerated stability testing

Key Data Contradictions and Resolutions

  • Contradiction : Higher amine loading reduces surface area but increases CO₂ adsorption .
    • Resolution : Prioritize chemisorption metrics (e.g., amine-CO₂ reaction kinetics) over physisorption .
  • Contradiction : Cyclopropane enhances rigidity but complicates solubility .
    • Resolution : Modify counterions (e.g., switch HCl to trifluoroacetate) or use co-solvents (DMSO) .

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